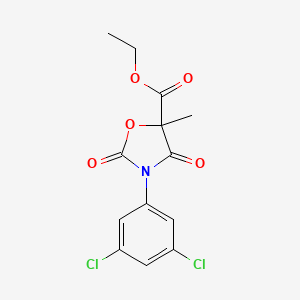![molecular formula C10H8BrN3S B3416583 4-[(5-Bromopyrimidin-2-yl)thio]aniline CAS No. 849035-61-6](/img/structure/B3416583.png)
4-[(5-Bromopyrimidin-2-yl)thio]aniline
Descripción general
Descripción
“4-[(5-Bromopyrimidin-2-yl)thio]aniline” is a chemical compound with the CAS Number: 849235-61-6 . Its linear formula is C10H8BrN3S . The IUPAC name for this compound is 4-[(5-bromo-2-pyrimidinyl)sulfanyl]aniline .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 . The molecular weight of this compound is 282.16 .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 107-109 degrees Celsius . Other physical and chemical properties such as boiling point and density are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis of pyrimidine derivatives bearing thiophene fragments, showcasing a versatile route through the combination of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution reactions (Verbitskiy et al., 2012). This process highlights its utility in creating complex heterocyclic structures important for various applications in materials science and pharmaceuticals.
Biological Activities
- A series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl)methylthio]aniline derivatives have been synthesized and shown to yield new tricyclic heterocycles with potential biological activities (Bazazan et al., 2013). These compounds have potential applications in medicinal chemistry, especially in designing new therapeutic agents.
Antimicrobial and Antifungal Properties
- Compounds derived from or related to "4-[(5-Bromopyrimidin-2-yl)thio]aniline" have been investigated for antimicrobial and antifungal activities. This includes work on novel azo dyes derived from 4,6-dihydroxypyrimidine, indicating the scope of applications in developing new antimicrobial agents (Yazdanbakhsh et al., 2012).
Electroluminescent Properties
- Research has explored the electroluminescent properties of compounds based on pyrimidine structures, demonstrating their potential in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020). This signifies the role of such compounds in advancing materials science, particularly in the electronics and display industries.
Photophysical Properties
- Studies on the synthesis and characterization of amorphous molecular materials incorporating pyrimidine units have revealed their photophysical properties, underscoring their applications in electroluminescence and as host materials for organic EL devices (Doi et al., 2003). This research demonstrates the compound's versatility in the field of optoelectronics.
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-bromopyrimidin-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXNLRTAYPJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005199 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-61-6 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3416571.png)



